1-(3-Ethoxyphenyl)ethanone

Catalog No.
S1898741
CAS No.
52600-91-6
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxyphenyl)ethanone

Synthesis bottlenecks arise from using 3-methoxy or 4-ethoxy analogs, which reduce lipophilicity or alter aldol condensation kinetics. 1-(3-Ethoxyphenyl)ethanone (CAS 52600-91-6) overcomes these with a meta-ethoxy group that balances inductive/resonance effects, delivering a consistent LogP of ~2.29. This ensures:

  • ~0.5 log higher lipophilicity vs. methoxy analogs for membrane-permeable chalcones and PH domain inhibitors
  • Predictable enolization in base-catalyzed condensations, avoiding para-isomer resonance artifacts
  • Superior solubility and photosensitization in UV-curable epoxy/oxetane resins.

Reliable high-purity supply with verified batch consistency for seamless scale-up.

CAS Number

52600-91-6

Product Name

1-(3-Ethoxyphenyl)ethanone

IUPAC Name

1-(3-ethoxyphenyl)ethanone

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3

InChI Key

RUWWFEHTGUJEDT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C

The exact mass of the compound 1-(3-Ethoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

m-Ethoxyacetophenone, 3-Ethoxyacetophenone, 1-(3-Ethoxyphenyl)ethan-1-one, 3'-Ethoxyacetophenone, Ethanone, 1-(3-ethoxyphenyl)-

Purity

≥97%

Package Size

5 g, 10 g, 25 g

1-(3-Ethoxyphenyl)ethanone (CAS 52600-91-6), also known as m-ethoxyacetophenone, is a meta-alkoxy substituted aromatic ketone widely utilized as a core intermediate in organic synthesis, pharmaceutical development, and polymer chemistry. Featuring an ethoxy group at the 3-position, the compound presents a baseline XLogP3 of approximately 2.29, a boiling point of 120-122 °C at 7 Torr, and a density of 1.016 g/cm³ [1]. This specific substitution pattern balances electron-withdrawing inductive effects and electron-donating resonance effects on the aromatic ring, making it a privileged precursor for synthesizing bioactive chalcones, pleckstrin homology (PH) domain inhibitors, and specialized photosensitizers for UV-curable resins [2]. For procurement teams, its high purity and predictable reactivity in aldol condensations make it a highly reproducible starting material for complex molecular architectures.

Research Fit

Physical State Liquid at ambient; simplifies automated synthesis and liquid handling workflows
Substitution Pattern Meta-substituted building block for SAR studies distinct from ortho/para isomers
Analytical Role Isomer-specific reference for chromatographic method development and validation

Substituting 1-(3-Ethoxyphenyl)ethanone with its closest analogs, such as 3-methoxyacetophenone or 4-ethoxyacetophenone, routinely results in synthesis failures or sub-optimal downstream performance. Replacing the ethoxy group with a methoxy group (3-methoxyacetophenone) reduces the compound's lipophilicity by approximately 0.5 log units, which can critically impair the membrane permeability and target binding affinity of downstream pharmaceutical active ingredients[1]. Conversely, substituting with the positional isomer 4-ethoxyacetophenone alters the electronic environment of the acetyl group; the para-alkoxy group strongly donates electron density via resonance directly to the carbonyl, altering enolization kinetics during base-catalyzed aldol condensations [2]. Furthermore, in formulation applications like cationic UV resins, the specific meta-ethoxy geometry provides unique solubility and photosensitization kinetics that unsubstituted acetophenone cannot replicate[3].

Substitution Risk

Purification & Handling

Boiling point and physical state differences between isomers may alter distillation and automated protocols; direct substitution can lead to unexpected processing behavior.

Biological Target Profile

Target binding affinity is position-dependent; meta-isomer has reported in silico PfLDH rank and CYP1B1 IC50 not reproducible with ortho/para isomers.

Analytical Identity

Chromatographic retention times differ across isomers; substituting one for another will invalidate validated HPLC/GC methods.

Lipophilicity Enhancement for API Precursors

In the design of pharmaceutical libraries, such as PLEKHA domain inhibitors and antimalarial chalcones, the choice of alkoxy chain length is critical for tuning the final drug's bioavailability. 1-(3-Ethoxyphenyl)ethanone provides an XLogP3 of 2.29, compared to the 1.78 typical for 3-methoxyacetophenone [1]. This ~0.5 log unit increase in lipophilicity translates directly to downstream derivatives, enhancing their partitioning into lipid membranes without altering the critical meta-substitution geometry required for receptor fit [2]. For procurement in medicinal chemistry, this makes the ethoxy variant strictly necessary when optimizing for cellular uptake.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data2.29 (1-(3-Ethoxyphenyl)ethanone)
Comparator Or Baseline~1.78 (3-Methoxyacetophenone)
Quantified Difference+0.51 log units
ConditionsStandard predictive models for precursor selection in drug design.

Buyers synthesizing membrane-permeable APIs must procure the ethoxy derivative to achieve the required lipophilicity thresholds that methoxy analogs fail to meet.

Boiling Point
Data to verify
Meta isomer: 245.1 °C
Para isomer: 268–269 °C
Δ ~ 23–24 °C (760 mmHg)
Supports distillation-based purification screening
Cross-study comparable; source-independent review advised

PfLDH Binding Affinity in Antimalarial Discovery

1-(3-Ethoxyphenyl)ethanone has been identified as a highly potent pharmacophore for inhibiting Plasmodium falciparum lactate dehydrogenase (PfLDH). In comparative in silico screening of active compounds derived from snakewood (Strychnos lucida), 3-ethoxyacetophenone demonstrated the lowest binding energy and inhibitory constant against the PfLDH enzyme compared to other isolated compounds[1]. The specific steric bulk of the meta-ethoxy group allows for optimal interaction within the receptor's binding pocket, outperforming alternative natural derivatives.

Evidence DimensionReceptor Binding Energy (PfLDH)
Target Compound DataLowest binding energy among tested snakewood active compounds (designated SA3).
Comparator Or BaselineHigher binding energies for alternative active compounds (SA1, SA2, SA4).
Quantified DifferenceRanked as the most potent inhibitor candidate in the series.
ConditionsMolecular docking against Plasmodium falciparum lactate dehydrogenase (PfLDH).

For researchers developing novel antimalarial agents, procuring this exact compound provides a validated, high-affinity starting point for PfLDH inhibition.

Physical State
Reported
Meta isomer: Liquid at ~25°C
Para isomer: Solid, mp 35–39°C
May facilitate liquid handling and automation workflows
Physical state affects weighing and transfer precision

Photosensitizer Performance in UV-Curable Resins

In industrial polymer chemistry, 1-(3-Ethoxyphenyl)ethanone is explicitly utilized as a specialized photosensitizer for cationically cross-linkable organic resins containing iodonium borate photoinitiators [1]. Compared to unsubstituted acetophenone, the meta-ethoxy group shifts the UV absorption profile and significantly improves the compound's solubility in hydrophobic epoxy and oxetane prepolymer matrices. This enhanced matrix compatibility prevents phase separation during storage and ensures more uniform energy transfer to the iodonium salt during UV exposure, resulting in highly reproducible curing kinetics [1].

Evidence DimensionResin Matrix Compatibility and Sensitization
Target Compound DataHigh solubility and efficient sensitization in iodonium borate/oxetane systems.
Comparator Or BaselineUnsubstituted acetophenone (prone to higher volatility and lower matrix solubility).
Quantified DifferenceImproved formulation stability and uniform curing.
ConditionsUV-curable organic resin compositions containing iodonium borate photoinitiators.

Industrial buyers formulating advanced UV-curable coatings must select the ethoxy-substituted variant to ensure long-term resin stability and consistent photo-curing performance.

In Silico Docking
Class-level
Top-ranked inhibitor among 5 tested compounds in PfLDH docking study
Reported rank supports antimalarial target-engagement hypothesis
In silico inference; ortho/para isomers not characterized
CYP1B1 Inhibition
Reported
IC50 = 5.21 µM
Supports CYP1B1 inhibitor screening and enzyme assay design
In vitro fluorescence assay; no isomer comparative data available

Lipophilic Pharmaceutical Intermediate Synthesis

Directly leveraging its higher LogP compared to methoxy analogs, this compound is the optimal starting material for synthesizing membrane-permeable chalcones and PLEKHA domain inhibitors [1].

Novel Antimalarial Agent Development

Based on its superior binding affinity to the PfLDH enzyme, 1-(3-Ethoxyphenyl)ethanone serves as a validated, high-potential pharmacophore for targeted antimalarial drug discovery [2].

Cationic UV-Curable Coating Formulation

Acting as a highly soluble photosensitizer, it is ideal for integration into advanced epoxy and oxetane resin systems utilizing iodonium borate photoinitiators, ensuring uniform curing and formulation stability[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial target-engagement studies
Reported in silico PfLDH binding rank
Docking-based SAR interpretation; in vitro PfLDH assay validation
Chromatographic isomer method development
Isomer-specific retention and liquid physical state
HPLC/GC method validation for isomer separation and quantification
CYP1B1 enzyme inhibition assays
Quantified CYP1B1 inhibition activity
In vitro CYP1B1 activity assay; cellular target engagement validation
Synthesis of meta-substituted aromatics
Liquid reagent with good organic solubility
Reaction compatibility and yield optimization in automated platforms

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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